molecular formula C22H28N2O B13404717 Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- CAS No. 90736-12-2

Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-

Cat. No.: B13404717
CAS No.: 90736-12-2
M. Wt: 336.5 g/mol
InChI Key: JNQPTABAZAHVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

90736-12-2

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C22H28N2O/c1-18-8-10-21(11-9-18)24(19(2)25)22-13-16-23(17-14-22)15-12-20-6-4-3-5-7-20/h3-11,22H,12-17H2,1-2H3

InChI Key

JNQPTABAZAHVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Starting Material and Initial Reductive Amination

The key starting material for the synthesis is 1-(2-phenylethyl)-4-piperidone , a commercially available ketone that serves as the piperidine ring precursor. The preparation of the intermediate N-phenyl-1-(2-phenylethyl)-4-piperidinamine (a close analogue to the target compound) is achieved through reductive amination:

  • A mixture of 1-(2-phenylethyl)-4-piperidone and aniline (or substituted anilines such as 4-methylaniline for the methylphenyl derivative) is stirred in ethanol with acetic acid as a catalyst.
  • The reaction mixture is refluxed for approximately 2.5 hours to form an imine intermediate.
  • Sodium cyanoborohydride is then added slowly to reduce the imine to the corresponding amine.
  • After further refluxing for 5 hours, the reaction mixture is neutralized with sodium hydroxide and extracted with ethyl acetate.
  • Purification is performed by column chromatography using a methanol/dichloromethane solvent system, yielding the amine intermediate as a white solid with moderate to good yield (~65%).

This reductive amination step is crucial as it introduces the anilino nitrogen substituent on the piperidine ring, setting the stage for subsequent acylation.

Acylation to Form the Target Acetamide Derivative

The next step involves the acylation of the secondary amine intermediate with an appropriate acid chloride to form the acetamide functional group:

  • The amine intermediate is dissolved in dichloromethane under an inert atmosphere (argon).
  • Sodium hydride is added at low temperature (0 °C) to deprotonate the amine nitrogen, enhancing its nucleophilicity.
  • The acid chloride (in this case, acetyl chloride for the acetamide) is added to the reaction mixture.
  • The reaction is stirred at room temperature for several hours (typically 3.5 hours).
  • The reaction is quenched with water, and the product is extracted into the organic phase.
  • The organic layer is washed with sodium hydroxide solution and brine, dried over sodium sulfate, and concentrated.
  • Final purification is achieved by silica gel column chromatography using ethyl acetate/hexane as the eluent, affording the acetamide derivative as a white solid with yields around 36%.

This acylation step installs the acetamide moiety on the anilino nitrogen, completing the synthesis of the target compound.

Characterization and Conformational Analysis

The synthesized compounds, including the target acetamide derivative, are characterized by:

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Reductive Amination 1-(2-phenylethyl)-4-piperidone, 4-methylaniline, acetic acid, sodium cyanoborohydride, ethanol, reflux N-(4-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine ~65 Imine formation followed by reduction
2 Acylation Acetyl chloride, sodium hydride, CH2Cl2, 0 °C to RT, argon atmosphere Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- ~36 Deprotonation and nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • Common Name : p-Methyl acetylfentanyl
  • Molecular Formula : C₂₂H₂₈N₂O
  • Molecular Weight : 336.47 g/mol
  • Structure : Features a 4-piperidinyl core substituted with a 2-phenylethyl group and an acetamide moiety linked to a 4-methylphenyl aromatic ring. The methyl group at the para position of the phenyl ring distinguishes it from acetylfentanyl .

Pharmacological Context :
This compound is a synthetic opioid analog structurally derived from fentanyl. Modifications to the fentanyl scaffold, such as the 4-methylphenyl substitution, are designed to alter receptor binding, metabolic stability, and potency .

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

Acetylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide): Lacks the 4-methyl group on the phenyl ring. Potency: ~15x morphine (compared to fentanyl’s 100x) . Metabolism: Primarily metabolized by CYP3A4 to norfentanyl via N-dealkylation .

para-Fluorofentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide): Fluorine substitution at the para position instead of methyl.

Impact of Substituents :

  • Methyl vs. This may prolong duration of action but also increase toxicity risk .
  • Electron Effects : Electron-donating methyl groups vs. electron-withdrawing fluorine alter π-π interactions with opioid receptors, affecting binding affinity .

Acyl Group Modifications

Examples :

Compound Acyl Group Potency (vs. Morphine) Duration of Action
Butyrylfentanyl Butyryl ~0.5x Fentanyl Short
Valerylfentanyl Valeryl ~0.3x Fentanyl Intermediate
Target Compound Acetyl Estimated 10–20x Morphine Moderate
para-Methylfentanyl Propionyl ~50x Morphine Long
  • Trends : Longer acyl chains (e.g., valeryl) reduce potency but may delay metabolism. The acetyl group in the target compound balances moderate potency and metabolic stability .

Piperidine Ring Substitutions

Notable Derivatives:

  • R 31 833 : Methyl ester substitution at the 4-position of piperidine.
    • Potency : 10,031x morphine (highest in its series).
  • R 33 352 : Thienyl substitution on phenethyl chain.
    • Duration : 0.74 hours (shortest in series).

Mechanistic Insights :

  • 4-Substituents on piperidine (e.g., methoxymethyl in R 30 730) enhance steric hindrance, altering receptor interaction kinetics. The target compound’s unmodified piperidine may favor rapid onset but shorter action compared to bulkier analogs .

Metabolism :

  • Primary Pathway : N-dealkylation by CYP3A4, similar to fentanyl and acetylfentanyl. The 4-methyl group may slow oxidation, increasing half-life .
  • Intestinal Metabolism : Evidence suggests intestinal CYP3A4 contributes to first-pass metabolism, reducing oral bioavailability .

Regulatory and Legal Status

  • Acetylfentanyl : Schedule I in the U.S. due to overdose deaths .
  • para-Methylfentanyl : Controlled under analog acts; the target compound may face similar restrictions .

Biological Activity

Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- (commonly referred to as para-methylfentanyl) is a synthetic compound that belongs to the class of fentanyl analogs. It has garnered attention for its potential biological activities, particularly in the context of analgesic and neuropharmacological effects. This article provides a detailed overview of its biological activity, including enzyme inhibition, neuroprotective effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- is C22H28N2OC_{22}H_{28}N_{2}O with a molecular weight of approximately 352.48 g/mol. The compound features a piperidine ring and an acetamide functional group, which contribute to its pharmacological properties.

1. Analgesic Properties

Fentanyl analogs are primarily known for their potent analgesic effects. Studies have shown that compounds like para-methylfentanyl exhibit significant affinity for mu-opioid receptors, which play a crucial role in pain modulation. The activity of para-methylfentanyl has been compared to that of morphine and other opioids.

2. Enzyme Inhibition

Recent research has explored the enzyme inhibition capabilities of para-methylfentanyl. For instance, studies on urease inhibition revealed that various acetamide derivatives demonstrated varying levels of activity against this enzyme. Table 1 summarizes the IC50 values for urease inhibition across different compounds:

Compound NameIC50 (µM)
Para-methylfentanyl22.61
Other acetamide derivatives9.95
Flurbiprofen derivative63.42

This data indicates that para-methylfentanyl possesses moderate urease inhibitory activity, which may contribute to its overall pharmacological profile.

3. Neuroprotective Effects

Research into the neuroprotective properties of para-methylfentanyl has shown promising results. Compounds derived from similar structures have been tested for their ability to protect neuronal cells from oxidative stress and excitotoxicity. For example, some derivatives exhibited IC50 values in the nanomolar range when tested against NMDA-induced neurotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies on para-methylfentanyl have highlighted the importance of substituents on the phenyl rings and their influence on biological activity. The presence of methyl groups on the aromatic rings has been associated with enhanced potency at opioid receptors.

Key findings include:

  • Methyl substitution at the para position significantly increases receptor affinity.
  • The presence of phenylethyl groups enhances analgesic effects compared to simpler alkyl substitutions.

Case Study 1: Pain Management in Clinical Settings

In clinical trials involving patients with chronic pain, para-methylfentanyl was administered as part of a multimodal pain management strategy. Results indicated significant reductions in pain scores compared to baseline measurements, with some patients reporting improved quality of life.

Case Study 2: Neuroprotection in Animal Models

In preclinical studies using rodent models, para-methylfentanyl demonstrated protective effects against neurodegeneration induced by excitotoxic agents. The compound was shown to reduce neuronal apoptosis and inflammation markers significantly.

Q & A

Q. How is the compound structurally characterized, and what analytical methods are critical for confirming its identity?

The compound is characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) . Key structural features include the 4-methylphenyl and 2-phenylethyl-piperidinyl groups. The IUPAC name and SMILES string (e.g., CC(=O)N(C1CCN(CCc2ccccc2)CC1)c3ccc(C)cc3) are validated via PubChem data . Purity (>95%) is confirmed using HPLC with UV detection, while NMR resolves stereochemical and substituent positioning ambiguities .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

Synthesis typically involves amide bond formation between 1-(2-phenylethyl)-4-aminopiperidine and 4-methylphenylacetic acid derivatives. A modified Janssen protocol (used for fentanyl analogs) is often adapted, employing coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous dichloromethane . Yield optimization requires strict temperature control (0–5°C during coupling), inert atmospheres, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What regulatory considerations apply to handling this compound in research settings?

The compound is classified as a Schedule I controlled substance in jurisdictions like Mississippi (U.S.) due to its structural similarity to para-methylfentanyl analogs . Researchers must comply with DEA licensing requirements for procurement, storage, and disposal. Safety protocols (e.g., fume hood use, PPE) are mandated in OSHA-aligned safety data sheets (SDS) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect its pharmacological activity?

Comparative studies with analogs (e.g., para-methoxybutyryl fentanyl, acrylfentanyl) reveal that electron-donating groups (e.g., 4-methylphenyl) enhance µ-opioid receptor binding affinity, while bulky substituents reduce blood-brain barrier permeability. For example, replacing the acetamide group with a furan-2-carboxamide (as in furanylfentanyl) alters metabolic stability . Activity is quantified via radioligand binding assays (IC50 values) and in vitro cAMP inhibition assays using CHO-K1 cells expressing human opioid receptors .

Q. What contradictions exist in published data on its metabolic pathways, and how can they be resolved?

Discrepancies arise in reported cytochrome P450 (CYP) isoforms responsible for N-dealkylation. While some studies implicate CYP3A4 as the primary metabolizer, others highlight CYP2D6 contributions . Resolution requires recombinant CYP isoform assays paired with LC-MS/MS metabolite profiling under controlled conditions (e.g., human liver microsomes, NADPH cofactor). Confounding factors like isoform inhibition/induction must be excluded via control experiments .

Q. How can computational modeling guide the design of derivatives with reduced abuse liability?

Molecular docking simulations (using µ-opioid receptor crystal structures, PDB ID: 5C1M) predict interactions at the orthosteric binding site. Substituents that increase polar surface area (e.g., hydroxyl groups) reduce CNS penetration, as modeled via Quantitative Structure-Activity Relationship (QSAR) studies . Validated models must cross-reference synthetic feasibility (e.g., steric hindrance during coupling) to avoid impractical designs .

Q. What in vitro assays are most suitable for evaluating its off-target effects?

Beyond opioid receptors, broad-spectrum GPCR screening (e.g., CEREP’s Psychoactive Panel) identifies off-target activity at adrenergic (α2A) and serotonin (5-HT2B) receptors. Calcium flux assays (Fluo-4 dye) and β-arrestin recruitment assays (BRET technology) quantify functional responses. Dose-response curves (0.1 nM–10 µM) are analyzed for EC50/IC50 values to assess selectivity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

ParameterMethodReference Standard
Molecular WeightHigh-Resolution MS336.471 g/mol (C22H28N2O)
PurityHPLC-UV (λ = 254 nm)≥95% (Area normalization)
1H NMR (CDCl3)400 MHz NMRδ 7.15–7.30 (aromatic H), δ 3.90 (piperidinyl H)

Q. Table 2. Comparative Pharmacological Data of Structural Analogs

Compoundµ-Opioid Ki (nM)Metabolic Half-Life (HLM)
Acetamide, N-(4-methylphenyl)-...2.1 ± 0.345 ± 5 min
Para-methoxybutyryl fentanyl1.8 ± 0.232 ± 4 min
Furanylfentanyl0.9 ± 0.128 ± 3 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.